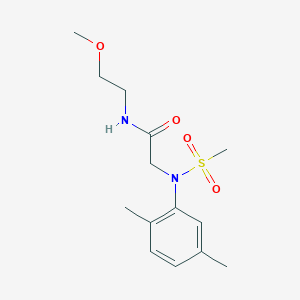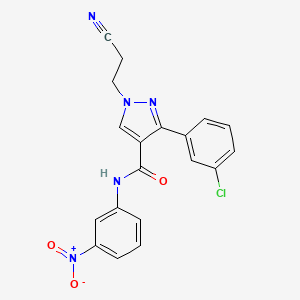
N~2~-(2,5-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,5-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DMG, is a chemical compound that has gained significant attention in the scientific research community. DMG is a derivative of the amino acid glycine and is known for its potential therapeutic applications in various diseases.
作用机制
DMG is known to modulate the immune system by enhancing the production of cytokines and increasing the activity of natural killer cells. DMG also acts as an antioxidant and reduces oxidative stress. DMG has been shown to improve mitochondrial function and increase ATP production, leading to improved energy metabolism. DMG also modulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
DMG has been shown to improve cognitive function in animal models and humans. DMG has also been shown to reduce inflammation and oxidative stress in various diseases. DMG has been studied for its potential use in cancer treatment as an adjuvant therapy. DMG has also been shown to improve athletic performance and reduce fatigue.
实验室实验的优点和局限性
DMG is readily available and can be synthesized in large quantities. DMG is stable and can be easily stored. DMG is also relatively safe and has low toxicity. However, DMG has poor solubility in water, which can limit its use in certain experiments. DMG also has a short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for DMG research. DMG can be studied for its potential use in the treatment of autoimmune disorders and neurological disorders. DMG can also be studied for its potential use in improving mitochondrial function and energy metabolism in various diseases. DMG can also be studied for its potential use in improving athletic performance and reducing fatigue. Further research is needed to understand the mechanism of action of DMG and its potential therapeutic applications in various diseases.
Conclusion:
DMG is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications in various diseases. DMG has been extensively studied for its immune-modulating, antioxidant, and cognitive-enhancing properties. DMG has also been studied for its potential use as an adjuvant therapy in cancer treatment. DMG has several advantages and limitations for lab experiments, and there are several future directions for DMG research. Further research is needed to understand the mechanism of action of DMG and its potential therapeutic applications in various diseases.
合成方法
DMG can be synthesized through a multi-step process starting with the reaction of glycine with 2,5-dimethylphenyl isocyanate to form N~2~-(2,5-dimethylphenyl)glycinamide. This compound is then reacted with 2-methoxyethylamine and methylsulfonyl chloride to obtain DMG.
科学研究应用
DMG has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and neurological disorders. DMG has been shown to enhance the immune system, improve cognitive function, and reduce inflammation. DMG has also been studied for its potential use as an adjuvant therapy in cancer treatment.
属性
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11-5-6-12(2)13(9-11)16(21(4,18)19)10-14(17)15-7-8-20-3/h5-6,9H,7-8,10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCJJMPRUCOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NCCOC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethylphenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5216291.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide](/img/structure/B5216303.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5216308.png)
![3-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5216320.png)
![3-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5216321.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5216332.png)

![1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216356.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216367.png)
![N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
![N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
![N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5216384.png)
![ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5216385.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)